3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound 3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic molecule combining an oxazolo-pyridine core with a triazole substituent.
Properties
Molecular Formula |
C14H16N6O2 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
3,6-dimethyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H16N6O2/c1-6(2)11-16-14(19-18-11)17-12(21)9-5-7(3)15-13-10(9)8(4)20-22-13/h5-6H,1-4H3,(H2,16,17,18,19,21) |
InChI Key |
XECDTLJPIGUMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole intermediates, which are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges
A meaningful comparison would require structural analogs (e.g., oxazolo-pyridines with varying substituents or triazole derivatives) and data on parameters like:
- Synthetic routes (e.g., reaction yields, conditions).
- Physicochemical properties (e.g., solubility, logP, crystallinity).
- Biological activity (e.g., IC50 values, selectivity).
- Structural features (e.g., X-ray crystallography, hydrogen-bonding patterns).
The evidence provided lacks this information. For example:
- discusses N-substituted pyrazolines, which are structurally distinct from the target compound’s oxazolo-pyridine-triazole scaffold .
- describes benzo-oxazine derivatives, which share an oxazine ring but lack the pyridine and triazole moieties .
- involves complex triazine-pyrrolidine hybrids, unrelated to the target compound’s core .
Hypothetical Comparison Framework
While direct data are unavailable, a plausible comparison might involve:
Table 1: Structural Features of Heterocyclic Compounds
Recommendations for Further Research
To address this gap, consult specialized databases and recent literature:
Biological Activity
The compound 3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological contexts.
Structural Overview
The compound features a complex structure that includes:
- A triazole ring
- An oxazole moiety
- A pyridine derivative
This unique combination of functional groups is believed to contribute to its biological activity.
Molecular Formula
The molecular formula for this compound is , which reflects its diverse functional groups and potential for varied interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to 3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives with triazole and oxazole linkages have shown potent inhibition against various cancer cell lines.
The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds in this class have demonstrated IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
In addition to anticancer properties, similar compounds have demonstrated antimicrobial efficacy against resistant strains such as Escherichia coli and Staphylococcus aureus. The observed antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Summary of Biological Activity
| Activity Type | Target Organisms/Cells | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | |
| HCT-116 | 2.6 | ||
| HepG2 | 1.4 | ||
| Antimicrobial | E. coli | N/A | |
| S. aureus | N/A |
Case Study 1: Anticancer Efficacy
A study synthesized a series of 1,2,3-triazole tethered compounds that were evaluated for their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited remarkable potency compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of triazole derivatives against the ESKAPE pathogens known for their resistance profiles. The findings suggested that these compounds could serve as viable alternatives to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
